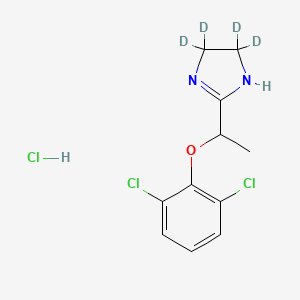

Lofexidine-d4 Hydrochloride

Description

Theoretical Underpinnings of Deuterium (B1214612) Isotope Effects in Organic Molecules

The foundation for the utility of deuterated compounds in pharmaceutical science lies in the deuterium isotope effect, a phenomenon rooted in the mass difference between hydrogen and deuterium. libretexts.orglibretexts.org This seemingly minor atomic variation gives rise to significant differences in bond strength and vibrational energy, which in turn influence the rates of chemical reactions and metabolic processes. numberanalytics.comnih.gov

Principles of Kinetic Isotope Effects and Their Influence on Chemical Reactivity

A kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. numberanalytics.comslideshare.netontosight.ai The most pronounced KIEs are observed when hydrogen is replaced by deuterium, due to the doubling of atomic mass. wikipedia.org This substitution leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond, primarily because the heavier deuterium atom results in a lower zero-point vibrational energy. nih.govresearchgate.net

Breaking a C-D bond requires more energy than breaking a C-H bond, leading to a slower reaction rate if this bond cleavage is part of the rate-determining step of the reaction. libretexts.org This is known as a primary kinetic isotope effect. slideshare.net The magnitude of the KIE, often expressed as the ratio of the rate constants for the light and heavy isotopes (kH/kD), can provide valuable insights into reaction mechanisms. libretexts.org For instance, a significant kH/kD value suggests that the C-H bond is indeed broken in the rate-limiting step. libretexts.org

Secondary kinetic isotope effects can also occur, where the isotopic substitution is at a position not directly involved in bond breaking but still influences the reaction rate. libretexts.orgslideshare.net These effects are generally smaller but can still provide important mechanistic information. wikipedia.org

Mechanistic Basis of Deuterium Substitution on Drug Metabolism and Pharmacokinetics

The principles of KIEs are directly applicable to understanding how deuterium substitution affects drug metabolism and pharmacokinetics. juniperpublishers.comnih.gov Many drug molecules are metabolized in the body by enzymes, such as the cytochrome P450 (CYP450) family, which often involves the cleavage of C-H bonds. juniperpublishers.com By replacing a hydrogen atom at a metabolically vulnerable site with deuterium, the rate of metabolic breakdown at that position can be significantly reduced. informaticsjournals.co.innih.gov

This "metabolic switching" can lead to several favorable outcomes:

Altered Metabolite Profile: Deuteration can shift the metabolic pathway away from the formation of certain metabolites, which may be inactive, less active, or even toxic. juniperpublishers.comnih.gov

These modifications to a drug's pharmacokinetic profile can potentially lead to improved efficacy, a better safety profile, and more convenient dosing regimens. nih.gov

Strategic Role of Stable Isotope-Labeled Compounds in Modern Drug Discovery and Development

Stable isotope-labeled compounds, including deuterated molecules like Lofexidine-d4 hydrochloride, are invaluable tools throughout the drug discovery and development process. symeres.commetsol.com Their applications extend beyond creating potentially improved therapeutic agents to facilitating a deeper understanding of a drug candidate's behavior.

Advancements in Research Candidate Profiling through Deuteration

Deuteration offers a strategic approach to optimize drug candidates. By identifying the "soft spots" in a molecule that are most susceptible to metabolic attack, medicinal chemists can selectively introduce deuterium at these positions. nih.gov This precision deuteration aims to enhance the metabolic stability of the compound without altering its fundamental pharmacological activity. juniperpublishers.com

The process of profiling a research candidate often involves:

In Vitro Metabolic Stability Assays: Using liver microsomes or hepatocytes, researchers can compare the metabolic stability of the deuterated compound to its non-deuterated counterpart. nih.gov A lower rate of metabolism for the deuterated version indicates a positive kinetic isotope effect.

Pharmacokinetic Studies in Animal Models: These studies can confirm whether the in vitro stability translates to improved pharmacokinetic parameters in a living organism, such as increased half-life and bioavailability. nih.gov

The ability to fine-tune a drug's metabolic properties through deuteration allows for the development of potentially superior drug candidates with improved therapeutic profiles. nih.gov

Facilitation of Metabolite Identification and Metabolic Pathway Elucidation in Research

Stable isotope-labeled compounds are instrumental in the identification of metabolites and the elucidation of metabolic pathways. symeres.comacs.org When a deuterated compound like this compound is administered, its metabolites will retain the deuterium label, creating a unique mass signature.

This is particularly useful in mass spectrometry-based analysis:

Distinguishing Drug-Related Material: The characteristic isotopic pattern of the deuterated compound and its metabolites allows them to be easily distinguished from endogenous molecules in complex biological samples. ckisotopes.com

Tracking Metabolic Transformations: By analyzing the mass shifts between the parent drug and its metabolites, researchers can deduce the types of metabolic reactions that have occurred (e.g., hydroxylation, demethylation). mdpi.com

Quantitative Analysis: Deuterated compounds are frequently used as internal standards in quantitative bioanalysis. iris-biotech.de Because they have nearly identical chemical and physical properties to the non-labeled analyte, they can correct for variations in sample preparation and instrument response, leading to more accurate and precise measurements.

The use of stable isotope tracing provides a powerful method for gaining a comprehensive understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. acs.org

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4,4,5,5-tetradeuterio-2-[1-(2,6-dichlorophenoxy)ethyl]-1H-imidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2N2O.ClH/c1-7(11-14-5-6-15-11)16-10-8(12)3-2-4-9(10)13;/h2-4,7H,5-6H2,1H3,(H,14,15);1H/i5D2,6D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWWHMKBNNNZGHF-NXMSQKFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NCCN1)OC2=C(C=CC=C2Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N=C(N1)C(C)OC2=C(C=CC=C2Cl)Cl)([2H])[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20724574 | |

| Record name | 2-[1-(2,6-Dichlorophenoxy)ethyl](4,4,5,5-~2~H_4_)-4,5-dihydro-1H-imidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20724574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78302-26-8 | |

| Record name | 2-[1-(2,6-Dichlorophenoxy)ethyl](4,4,5,5-~2~H_4_)-4,5-dihydro-1H-imidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20724574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Lofexidine D4 Hydrochloride: Rational Design, Synthesis, and Characterization for Research

Structural Rationale for Deuteration of Lofexidine (B1675026)

The strategic placement of deuterium (B1214612) atoms within the lofexidine structure is a key aspect of its design for research purposes. This modification can significantly alter the molecule's metabolic profile without changing its fundamental pharmacological activity. juniperpublishers.com

Significance of Deuterium Placement on the Lofexidine Imidazole (B134444) Ring for Research Applications

Lofexidine is a structural analog of clonidine (B47849) and features an imidazoline (B1206853) ring. drugsandalcohol.ie The deuteration of lofexidine, specifically creating Lofexidine-d4 Hydrochloride, involves the substitution of four hydrogen atoms with deuterium. medchemexpress.com This isotopic labeling is crucial for its use as an internal standard in clinical mass spectrometry. medchemexpress.com The increased mass of the deuterated analog allows it to be distinguished from the non-deuterated drug during analysis, enabling precise quantification of lofexidine in biological samples. juniperpublishers.comresearchgate.net

The substitution of hydrogen with deuterium creates a stronger carbon-deuterium bond compared to the carbon-hydrogen bond. juniperpublishers.com This "kinetic isotope effect" can slow down metabolic processes that involve the cleavage of these bonds. juniperpublishers.com Lofexidine undergoes hepatic metabolism, and by strategically placing deuterium atoms at sites susceptible to metabolic breakdown, researchers can investigate the metabolic pathways of the drug. drugsandalcohol.ie This can lead to a better understanding of how the drug is processed in the body and can potentially be used to develop analogs with improved pharmacokinetic properties. nih.gov

Advanced Synthetic Methodologies for Deuterated Lofexidine Analogs

The synthesis of deuterated compounds like this compound requires specialized chemical methods to ensure high isotopic purity and efficient incorporation of deuterium.

Development of Deuteration Synthesis Pathways and Optimization for High Isotopic Purity

The synthesis of deuterated analogs often involves adapting existing synthetic routes for the parent compound. nih.gov For molecules with complex ring structures, such as the imidazoline ring in lofexidine, methods for hydrogen-deuterium exchange can be employed. drugsandalcohol.ienih.gov These methods may utilize deuterium gas (D2) with metal catalysts or deuterium oxide (D2O) under specific temperature and pressure conditions. juniperpublishers.com

Optimization of the synthesis is critical to achieve high isotopic purity, meaning that the desired deuterated isotopologue (the molecule with the correct number and position of deuterium atoms) is the predominant species. nih.govbvsalud.org This often involves a stepwise approach to introduce deuterium at specific positions, followed by purification to remove any unreacted starting materials or undesired isotopologues. nih.gov The goal is to produce a research-grade material with a well-defined and high level of isotopic enrichment. google.com

Analytical Assessment of Deuteration Efficiency and Isotopic Enrichment for Research Grade Material

Ensuring the quality of deuterated compounds for research is paramount. bvsalud.org Various analytical techniques are employed to confirm the efficiency of the deuteration process and to determine the isotopic enrichment of the final product.

Rigorous Characterization Techniques for this compound in Academic Settings

The definitive identification and characterization of this compound rely on a combination of powerful spectroscopic techniques. drugsandalcohol.ieresearchgate.netbvsalud.orgbiocompare.comscbt.commedchemexpress.compharmaffiliates.com

Spectroscopic Confirmation of Deuterium Incorporation (e.g., NMR, Mass Spectrometry)

Mass spectrometry is a fundamental technique used to confirm the successful incorporation of deuterium into the lofexidine molecule. fda.gov By comparing the mass spectrum of this compound with that of the non-deuterated lofexidine, a clear mass shift corresponding to the addition of four deuterium atoms can be observed. This provides direct evidence of the increased molecular weight due to deuteration.

¹H NMR spectroscopy offers complementary and highly specific information. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. plos.org This allows for the precise determination of the location of the deuterium labels on the imidazole ring. drugsandalcohol.ie Furthermore, ¹³C NMR can also be used to provide additional structural confirmation. drugbank.com

Chromatographic Purity Assessment for High-Fidelity Research Standards

The utility of this compound as an internal standard in quantitative research is fundamentally dependent on its purity. Chromatographic techniques are indispensable for verifying the purity of these high-fidelity research standards, ensuring that the material is free from isotopic and chemical impurities that could interfere with analytical results. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal methods employed for this purpose. scientificlabs.co.ukscribd.com

High-purity reference standards for the non-deuterated parent compound, Lofexidine Hydrochloride, are typically expected to have a purity of ≥98% or ≥99% as determined by HPLC. scientificlabs.co.uk Similar, if not more stringent, standards are applied to its deuterated analogue to ensure its reliability for sensitive analytical applications.

High-Performance Liquid Chromatography (HPLC):

Reverse-Phase HPLC (RP-HPLC) is a cornerstone technique for assessing the purity of this compound. This method separates the compound from potential impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

In a typical analysis, a C18 column is employed as the stationary phase due to its hydrophobicity, which provides effective retention and separation of lofexidine and related substances. researchgate.net The mobile phase often consists of a mixture of an aqueous component and an organic solvent, most commonly acetonitrile. researchgate.net To improve peak shape and resolution, additives like trifluoroacetic acid (TFA) may be incorporated into the aqueous portion of the mobile phase. researchgate.net The separation can be performed using either an isocratic method, where the mobile phase composition remains constant, or a gradient method, where the proportion of the organic solvent is increased over time to elute more strongly retained compounds. researchgate.net Detection is typically achieved using a UV detector, as the aromatic ring system in the lofexidine molecule absorbs UV light.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS provides an orthogonal approach for purity verification and is particularly powerful for identifying and quantifying volatile impurities. lookchem.com In this technique, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column, such as a 5% diphenyl/95% dimethylpolysiloxane (HP-5MS) column. nih.gov The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both qualitative and quantitative data. mdpi.comresearchgate.net The use of GC-MS is crucial for confirming the molecular weight of the deuterated compound and ensuring the absence of residual solvents or by-products from the synthesis.

The combination of these chromatographic methods ensures a comprehensive purity profile of this compound. HPLC is excellent for quantifying the main component and non-volatile impurities, while GC-MS is ideal for identifying volatile impurities and confirming the mass of the deuterated product.

Table 1: Typical Chromatographic Conditions for the Analysis of Lofexidine and its Analogues

| Parameter | High-Performance Liquid Chromatography (HPLC) researchgate.net | Gas Chromatography-Mass Spectrometry (GC-MS) nih.govmdpi.com |

| Technique | Reverse-Phase (RP-HPLC) | Electron Impact (EI) |

| Column | Fortis C18 (150 mm x 4.6 mm, 5µm) or equivalent | HP-5MS (30 m x 0.25 mm, 0.25µm) or equivalent |

| Mobile Phase / Carrier Gas | A: 0.1% TFA in Water; B: Acetonitrile (Gradient Mode) | Helium (Flow rate ~1.2 mL/min) |

| Flow Rate | 0.7 mL/min | Not Applicable |

| Temperature | Ambient | Programmed: e.g., start at 70°C, ramp to 290°C |

| Detection | UV/Photodiode Array (PDA) | Mass Spectrometer (MS) |

| Injection Volume | 10 µL | 1 µL (Splitless) |

| Purpose | Purity assessment, quantification of non-volatile impurities | Identification, quantification of volatile impurities, mass verification |

Lofexidine D4 Hydrochloride in Advanced Analytical Research and Bioanalysis

Application as an Internal Standard in Quantitative Bioanalytical Mass Spectrometry

In the field of quantitative bioanalytical mass spectrometry, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving the highest accuracy and precision. wuxiapptec.comnih.gov Lofexidine-d4 Hydrochloride serves this purpose exceptionally well in the analysis of lofexidine (B1675026). An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added in a known quantity to all samples, including calibrators and quality controls. wuxiapptec.comscioninstruments.com Its primary function is to compensate for variations that can occur during sample preparation, chromatographic separation, and mass spectrometric detection. wuxiapptec.comcerilliant.com

The key advantage of using a deuterated internal standard like this compound is that it co-elutes with the unlabeled analyte, meaning they pass through the analytical system at virtually the same time. wuxiapptec.comscispace.com This co-elution is critical because it ensures that both the analyte and the internal standard are subjected to the same matrix effects—the suppression or enhancement of the analytical signal caused by other components in the sample. wuxiapptec.comannlabmed.org By calculating the ratio of the analyte's response to the internal standard's response, these variations can be effectively normalized, leading to more accurate and reliable quantification. scioninstruments.com

Development of High-Sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for Lofexidine Quantitation

The development of highly sensitive and specific analytical methods is crucial for accurately measuring lofexidine concentrations in biological samples, such as plasma or urine. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for this purpose due to its superior sensitivity and selectivity. technologynetworks.commdpi.com

In a typical LC-MS/MS method for lofexidine quantitation, this compound is added as the internal standard. The method is carefully optimized to achieve clear separation of lofexidine from other potential interferences in the biological matrix. nih.gov The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both lofexidine and this compound are monitored. This highly selective detection method minimizes background noise and enhances the signal-to-noise ratio, allowing for the detection and quantification of very low concentrations of the drug. mdpi.com The use of a deuterated internal standard is particularly important for achieving high sensitivity, as it helps to correct for any analyte loss during sample processing and any fluctuations in the instrument's response. cerilliant.com

Strategies for Mitigation of Matrix Effects and Ion Suppression in Complex Biological Matrices using Deuterated Analogs

Matrix effects, which include ion suppression or enhancement, are a significant challenge in LC-MS/MS-based bioanalysis. annlabmed.org These effects occur when co-eluting compounds from the biological matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to inaccurate quantification. wuxiapptec.com

The use of a deuterated internal standard like this compound is a primary strategy to mitigate these effects. annlabmed.orglcms.cz Because the deuterated standard has nearly identical chemical and physical properties to the unlabeled analyte, it experiences the same degree of ion suppression or enhancement. wuxiapptec.com By using the ratio of the analyte peak area to the internal standard peak area for quantification, the impact of matrix effects is effectively canceled out. scioninstruments.com

For optimal mitigation, it is important that the internal standard and the analyte co-elute as closely as possible. scispace.com While deuterium (B1214612) labeling can sometimes cause a slight shift in retention time, this is generally minimal and does not significantly impact the ability of the internal standard to compensate for matrix effects. nih.govnih.gov Other strategies to reduce matrix effects include optimizing sample preparation techniques (e.g., solid-phase extraction) to remove interfering substances and adjusting chromatographic conditions to separate the analyte from the bulk of the matrix components. nih.govannlabmed.org

Analytical Method Development and Validation for Lofexidine and its Research Metabolites

The development and validation of analytical methods are critical steps to ensure that the method is suitable for its intended purpose. synzeal.compharmaffiliates.com This process involves a series of experiments to demonstrate the method's performance characteristics.

Assessment of Method Specificity, Selectivity, and Robustness in Research Contexts

Specificity and Selectivity: A key aspect of method validation is to demonstrate that the method can unequivocally measure the analyte in the presence of other components, such as impurities, degradation products, or matrix components. researchgate.net In the context of lofexidine analysis, this is achieved by analyzing blank matrix samples to ensure no interfering peaks are present at the retention time of lofexidine or its deuterated internal standard. The high selectivity of tandem mass spectrometry (MRM mode) plays a crucial role in achieving this. mdpi.com

Robustness: The robustness of an analytical method is its ability to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during routine use. pharmaffiliates.com For an LC-MS/MS method, robustness would be assessed by making slight changes to parameters like mobile phase composition, flow rate, and column temperature and observing the effect on the results.

Evaluation of Analytical Precision and Accuracy for Quantitative Research Applications

Precision and Accuracy: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample, while accuracy refers to the closeness of the mean test results to the true value. pharmaffiliates.comresearchgate.net These are typically evaluated by analyzing quality control (QC) samples at different concentration levels on multiple occasions. mdpi.com The use of this compound as an internal standard is fundamental to achieving high levels of precision and accuracy by correcting for analytical variability. scioninstruments.com

Impurity Profiling and Stability Assessment of Lofexidine using Deuterated Standards

This compound is also a valuable tool in the identification and quantification of impurities and degradation products of lofexidine.

Forced degradation studies, where the drug substance is subjected to stress conditions such as acid, base, oxidation, heat, and light, are performed to understand its stability and to generate potential degradation products. researchgate.netinnovareacademics.in A study on the forced degradation of lofexidine identified a total of 14 degradation products under various stress conditions. researchgate.net

In these studies, a well-characterized analytical method, often employing LC-MS/MS, is used to separate and identify these impurities. technologynetworks.comresearchgate.net While not explicitly used as an internal standard for every single impurity (as each would ideally have its own labeled standard), this compound can be used to accurately quantify the remaining parent drug, thus providing a precise measure of the extent of degradation. Furthermore, understanding the fragmentation patterns of both lofexidine and its deuterated analog can aid in the structural elucidation of unknown impurities that share a common core structure. technologynetworks.com This information is critical for ensuring the quality and safety of the lofexidine drug product. pharmaffiliates.com

Identification and Structural Elucidation of Forced Degradation Products and Process-Related Impurities

The identification of impurities and degradation products is a cornerstone of pharmaceutical development, ensuring the safety and efficacy of the final drug product. In the context of Lofexidine, and by extension this compound, several process-related impurities and forced degradation products have been identified through advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS).

Process-related impurities are substances that are formed during the synthesis of the API. These can include unreacted starting materials, intermediates, and by-products from side reactions. For Lofexidine, a notable process-related impurity is N-(2-aminoethyl)-2-(2,6-dichlorophenoxy)propanamide, also referred to as Lofexidine Amido Amine Impurity. synzeal.comsynzeal.com Another identified process-related substance is Lofexidine Acid Impurity. synzeal.com A patent for the synthesis of lofexidine also identified a degradation product, (5-(2,6-dichlorophenoxy)-6-methyl-l, 2,3,6-tetrahydropyrazine), which can form during the manufacturing process under certain conditions. google.com

Forced degradation studies, also known as stress testing, are conducted to understand the intrinsic stability of a drug substance and to identify potential degradation products that could form under various environmental conditions. These studies typically involve exposing the drug to harsh conditions such as acid, base, oxidation, heat, and light. A comprehensive study on lofexidine using LC-MS/MS revealed the formation of 14 degradation products under various stress conditions. innovareacademics.inresearchgate.net While the specific structures of all 14 degradation products are not publicly detailed, the study highlights the susceptibility of the molecule to degradation. innovareacademics.inresearchgate.net

The table below summarizes some of the known process-related impurities and degradation products of Lofexidine. For this compound, these compounds would be expected to have a corresponding mass shift.

| Impurity/Degradation Product Name | Type | Molecular Formula | Molecular Weight ( g/mol ) |

| N-(2-aminoethyl)-2-(2,6-dichlorophenoxy)propanamide synzeal.comsynzeal.com | Process-Related Impurity | C11H14Cl2N2O2 | 277.15 |

| Lofexidine Acid Impurity synzeal.com | Process-Related Impurity | C9H8Cl2O3 | 235.06 |

| 2-(1-(2,6-Dichlorophenoxy)ethyl)-4H-imidazole pharmaffiliates.com | Process-Related Impurity | C11H10Cl2N2O | 257.11 |

| (5-(2,6-dichlorophenoxy)-6-methyl-l, 2,3,6-tetrahydropyrazine) google.com | Degradation Product | Not specified in source | Not specified in source |

Investigation of Degradation Pathways under Controlled Stress Conditions for Research Purposes

Understanding the degradation pathways of a drug molecule is crucial for developing stable formulations and establishing appropriate storage conditions. Forced degradation studies on lofexidine have shown that the molecule is susceptible to degradation under several stress conditions, including hydrolysis (acidic and alkaline), oxidation, and photolysis. innovareacademics.inresearchgate.net

A key study subjected lofexidine to stress conditions as per the International Council on Harmonisation (ICH) guidelines. innovareacademics.inresearchgate.net The research indicated significant degradation under alkaline, acidic, oxidative, and photolytic conditions. innovareacademics.inresearchgate.net The use of LC-MS/MS was instrumental in separating and identifying the numerous degradation products formed. innovareacademics.inresearchgate.net

The primary degradation pathways for molecules with structures similar to lofexidine often involve hydrolysis of the ether linkage and cleavage of the imidazoline (B1206853) ring. The formation of the "Lofexidine Acid Impurity" suggests a hydrolytic cleavage pathway.

The table below outlines the typical stress conditions used in forced degradation studies for compounds like Lofexidine, based on a comprehensive study. innovareacademics.inresearchgate.net

| Stress Condition | Reagent/Condition | Observations |

| Acid Hydrolysis | 0.1 N HCl | Significant degradation observed. |

| Base Hydrolysis | 0.1 N NaOH | Extensive degradation observed. |

| Neutral Hydrolysis | Water | Degradation observed. |

| Oxidation | 3% H2O2 | Significant degradation observed. |

| Photolysis | UV light exposure | Significant degradation observed. |

| Thermal Stress | Heat (e.g., 60°C) | Less degradation compared to other stress conditions. |

The identification of 14 degradation products in the aforementioned study underscores the complexity of the degradation profile of lofexidine. innovareacademics.in For this compound, it is anticipated that the degradation pathways would be identical to those of lofexidine, with the resulting degradation products exhibiting a +4 Da mass difference due to the presence of the four deuterium atoms in the imidazoline ring. This predictable mass shift is a key advantage of using deuterated standards in metabolic and degradation studies, as it allows for the confident identification of drug-related material in complex matrices.

Mechanistic and Preclinical Pharmacological Investigations Utilizing Lofexidine D4 Hydrochloride

Elucidation of Lofexidine (B1675026) Metabolism through Deuterium (B1214612) Labeling Strategies

Deuterium-labeled lofexidine serves as an invaluable tool for elucidating the intricate pathways of its biotransformation. The use of Lofexidine-d4 as an internal standard in analytical methods ensures high accuracy and precision, which is essential for detailed metabolic profiling.

In vitro metabolic stability assays are fundamental in early drug discovery to predict a compound's metabolic clearance. if-pan.krakow.pl These studies typically involve incubating the compound with liver-derived preparations, such as human liver microsomes (HLM) or recombinant enzymes. if-pan.krakow.plsrce.hr Microsomes contain a host of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs), while recombinant systems allow for the investigation of individual enzymes in isolation. if-pan.krakow.plsrce.hr

For lofexidine, studies using HLM have been conducted to assess its metabolic profile. fda.govdrugs.com In these assays, Lofexidine-d4 Hydrochloride is the ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. Its use allows for the precise measurement of the rate at which the parent drug is consumed over time, from which key parameters like intrinsic clearance (CLint) and in vitro half-life (t1/2) are calculated. srce.hr Research has shown that lofexidine is metabolized when incubated with human liver microsomes, indicating its susceptibility to hepatic biotransformation. fda.govdrugs.com

| Parameter | Description | Relevance in Lofexidine Studies |

| Subcellular Fractions | Preparations of cellular components, e.g., Human Liver Microsomes (HLM). nih.gov | Used to study Phase I metabolism of lofexidine by CYP enzymes. fda.govdrugs.com |

| Recombinant Enzymes | Individual drug-metabolizing enzymes (e.g., specific CYPs) produced in cell systems. if-pan.krakow.pl | Allow for the precise identification of which specific enzymes are responsible for lofexidine's metabolism. fda.govaccp1.org |

| Metabolic Stability | The susceptibility of a compound to biotransformation, measured by its in vitro half-life and intrinsic clearance. srce.hr | Determines the rate of lofexidine's breakdown by liver enzymes, helping to predict its in vivo clearance. |

| Lofexidine-d4 HCl | Deuterated internal standard. | Ensures accurate quantification of lofexidine in complex biological matrices during in vitro assays. mdpi.com |

By using recombinant human CYP enzymes, researchers have precisely identified the specific isoforms responsible for lofexidine's metabolism. fda.govaccp1.org These studies have consistently shown that lofexidine is primarily metabolized by the CYP2D6 isoenzyme. accp1.orgmedscape.comunboundmedicine.com Minor contributions to its biotransformation are also made by CYP1A2 and CYP2C19. fda.govaccp1.orgmedscape.comnih.gov This detailed understanding is critical for predicting potential drug-drug interactions. For instance, co-administration with a strong CYP2D6 inhibitor can increase lofexidine exposure. fda.govnih.gov

The genetic polymorphism of CYP2D6 means that individuals classified as "poor metabolizers" may have significantly increased concentrations of lofexidine, which can enhance its pharmacological effects. fda.govmedscape.comunboundmedicine.com The use of a deuterated tracer in such studies is essential for distinguishing the parent drug from its various hydroxylated metabolites generated by these different CYP isoforms.

| CYP Isozyme | Contribution to Lofexidine Metabolism | Clinical Implication |

| CYP2D6 | Major pathway. fda.govaccp1.orgmedscape.comunboundmedicine.com | Potential for interactions with CYP2D6 inhibitors; variability in patients who are poor metabolizers. fda.govunboundmedicine.comnih.gov |

| CYP1A2 | Minor pathway. fda.govaccp1.orgmedscape.comunboundmedicine.com | Less significant, but contributes to overall clearance. |

| CYP2C19 | Minor pathway. fda.govaccp1.orgmedscape.comunboundmedicine.com | Less significant, but contributes to overall clearance. |

The biotransformation of lofexidine occurs in two main phases. Phase I metabolism involves the chemical modification of the drug, primarily through oxidation reactions catalyzed by CYP enzymes. nih.gov For lofexidine, this includes hydroxylation and the opening of its imidazole (B134444) ring. nih.gov Studies have identified major circulating metabolites, including LADP, LDPA, and 2,6-DCP. fda.govfda.gov

Following Phase I, the modified compounds can undergo Phase II metabolism, which involves conjugation with endogenous molecules to increase water solubility and facilitate excretion. Lofexidine is known to be metabolized via oxygen-dealkylation to form two inactive glucuronide metabolites. nih.gov

The use of deuterated tracers like Lofexidine-d4 is instrumental in these identification studies. In mass spectrometry, the deuterated parent drug and its deuterated metabolites will exhibit a characteristic mass shift of +4 Da compared to their unlabeled counterparts. This "mass tag" allows for their unambiguous identification in a complex mixture of endogenous compounds found in plasma or urine.

| Metabolic Phase | Reaction Type | Resulting Lofexidine Metabolites |

| Phase I | Oxidation (Hydroxylation, Ring Opening). nih.gov | LADP, LDPA, 2,6-DCP. fda.govfda.gov |

| Phase II | Conjugation (Glucuronidation). nih.gov | Inactive glucuronide metabolites. nih.gov |

Lofexidine is a chiral molecule, meaning it exists as two non-superimposable mirror images called enantiomers (R- and S-lofexidine). It is common for enantiomers of a drug to have different pharmacological activities and metabolic fates. The study of stereoselective phenomena is therefore critical in medicinal chemistry. ethernet.edu.et

Investigating whether lofexidine undergoes stereoselective metabolism requires chiral analytical methods to separate and quantify each enantiomer and its metabolites. The synthesis and use of chiral deuterated analogs, such as S-d4-Lofexidine and R-d4-Lofexidine, would be the gold-standard approach for such research. These tools would allow for "pseudo-racemic" studies where, for example, unlabeled S-lofexidine and deuterated R-d4-lofexidine are administered together. This methodology enables the simultaneous and precise determination of the pharmacokinetic profiles of both enantiomers in a single experiment, providing definitive data on any stereoselectivity in the drug's metabolism.

Identification and Structural Characterization of Phase I and Phase II Metabolites using Deuterated Tracers

Preclinical Pharmacokinetic Studies in Animal Models Utilizing Deuterated Lofexidine

Preclinical studies in animal models are essential for understanding a drug's behavior in a living system before it is tested in humans. science.govupenn.edu The use of deuterated compounds like this compound in these studies allows for robust and reliable quantification of the drug's concentration in various tissues and fluids over time. mdpi.com

Pharmacokinetic studies, often using deuterated internal standards for bioanalysis, have characterized the absorption, distribution, and elimination of lofexidine. mdpi.com Following oral administration, lofexidine is well absorbed, although approximately 30% of the dose is converted to inactive metabolites during its first pass through the liver. drugs.comdrugbank.comwvu.edu Peak plasma concentrations are typically reached within 3 to 5 hours. medscape.comdrugs.com

Lofexidine exhibits extensive distribution into body tissues, with a volume of distribution reported to be around 300-480 L. medscape.comdrugbank.com Its binding to plasma proteins is approximately 55%. medscape.com The primary route of elimination is through the kidneys, with studies using radiolabeled lofexidine showing that the vast majority of the dose is recovered in the urine over several days. accp1.orgwvu.edu Renal elimination of the unchanged parent drug accounts for about 15-20% of the administered dose. accp1.orgunboundmedicine.comwvu.edu The terminal half-life of lofexidine is approximately 11-13 hours after the first dose. fda.govmedscape.com

| Pharmacokinetic Parameter | Finding for Lofexidine | Significance |

| Absorption | Absolute bioavailability of ~72%. medscape.comdrugbank.comdrugs.com | A significant portion of an oral dose reaches systemic circulation. |

| Distribution | Volume of Distribution (Vd): ~300-480 L. medscape.comdrugbank.com | Indicates extensive distribution into body tissues. |

| Protein Binding | ~55% bound to plasma proteins. medscape.com | The unbound fraction is free to distribute to tissues and exert pharmacological effects. |

| Metabolism | ~30% first-pass metabolism. drugs.comdrugbank.comwvu.edu | A portion of the drug is inactivated before reaching systemic circulation. |

| Elimination | Primarily excreted in urine. accp1.orgwvu.edu | The kidneys are the main route for clearing the drug and its metabolites. |

| Half-Life (t1/2) | ~11-22 hours. fda.govmedscape.comunboundmedicine.com | Determines the dosing frequency required to maintain therapeutic concentrations. |

Mass Balance Studies and Excretion Pathway Determination in Research Species

Mass balance studies are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound. While specific studies solely utilizing this compound for this purpose are not detailed in the provided information, the extensive research on lofexidine provides a clear picture of its metabolic fate.

Following oral administration, lofexidine is well-absorbed, with a bioavailability reported to be over 72%. drugbank.com It undergoes significant first-pass metabolism, with about 30% of the administered dose being metabolized before reaching systemic circulation. drugbank.com Lofexidine is moderately bound to plasma proteins, at approximately 55%. drugbank.com

The primary route of elimination for lofexidine and its metabolites is through the renal system, accounting for about 94% of the administered dose. drugbank.com Fecal excretion represents a minor pathway, accounting for only 0.93% of the dose. drugbank.com Of the portion eliminated in urine, roughly 10% is the unchanged parent drug. drugbank.com The major metabolite found in urine is 2,6-dichlorophenol, which constitutes about 80% of the administered dose, indicating extensive metabolism. drugbank.com Another metabolite, N-(2-aminoethyl)-2-(2,6-dichlorophenoxy)propanamide, accounts for approximately 5% of the dose excreted in urine. drugbank.com The elimination half-life of lofexidine is approximately 11 hours. drugbank.comnih.gov

Receptor Binding and Functional Pharmacology Research with Lofexidine Analogs

The pharmacological effects of lofexidine are primarily attributed to its interaction with various neurotransmitter receptors. Extensive in vitro studies have characterized its binding affinities and functional activities at these sites.

Characterization of Alpha-2 Adrenergic Receptor Agonist Activity and Subtype Selectivity

Lofexidine is a potent agonist of alpha-2 adrenergic receptors. drugbank.comscirp.orgnih.govmedcentral.comtandfonline.com This class of receptors is divided into three main subtypes: alpha-2A, alpha-2B, and alpha-2C. physiology.org Lofexidine demonstrates binding affinity and agonist functional activity at all three subtypes, with a particular high affinity for the alpha-2A subtype. scirp.orgnih.govfda.govwikipedia.org This interaction with alpha-2 adrenergic receptors, which are autoreceptors that regulate norepinephrine (B1679862) release, is central to its mechanism of action. taylorandfrancis.com By stimulating these receptors, lofexidine reduces the release of norepinephrine, thereby mitigating the noradrenergic hyperactivity associated with conditions like opioid withdrawal. fda.govdrugs.comtandfonline.com

Table 1: Comparative in vitro Binding and Functional Activity of Lofexidine at Adrenergic Receptor Subtypes

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |

|---|---|---|

| Alpha-2A | 4 wikipedia.org | 4.9 drugs.com |

| Alpha-2B | 67 wikipedia.org | Not specified |

| Alpha-2C | 69 wikipedia.org | 0.9 drugs.com |

| Alpha-1A | Significant binding affinity scirp.org | < 1 (considered anomalous) fda.gov |

Exploration of Other Receptor Interactions (e.g., Alpha-1A adrenergic, Serotonin (B10506) 5-HT1A, 5-HT1B, Dopamine (B1211576) D2S)

In addition to its primary action at alpha-2 adrenergic receptors, lofexidine exhibits significant binding affinity and agonist activity at other receptors. scirp.org Unlike clonidine (B47849), a structurally similar alpha-2 agonist, lofexidine also interacts with serotonin and dopamine receptors. scirp.orgresearchgate.netresearchgate.net Specifically, it displays agonist activity at serotonin 5-HT1A and 5-HT1B receptors, as well as the dopamine D2S receptor. scirp.orgresearchgate.net This broader receptor profile may contribute to its distinct clinical effects compared to more selective alpha-2 agonists. researchgate.net Lofexidine also shows moderate agonistic affinity for the Alpha-1A adrenergic receptor and 5-HT7, 5-HT2c, and 5-HT1d receptors. drugbank.comnih.gov

Table 2: Lofexidine Binding and Functional Activity at Other Receptors

| Receptor | Binding Affinity (% inhibition at 10 µM) | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |

|---|---|---|---|

| Serotonin 5-HT1A | 98.6% fda.gov | 45 fda.gov | 310 fda.gov |

| Serotonin 5-HT1B | Significant binding affinity scirp.org | Not specified | Not specified |

| Dopamine D2S | Significant binding affinity scirp.org | Not specified | Not specified |

In Vitro Methodologies for Receptor Binding Affinities and Functional Response Characterization

The characterization of lofexidine's receptor binding profile has been achieved through a variety of in vitro assays. scirp.org These methodologies typically involve the use of human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells transfected with vectors containing the specific receptor of interest. scirp.orgresearchgate.net

Receptor binding affinity is commonly determined by measuring the ability of lofexidine to displace a radioactively labeled ligand that is specific for the target receptor. scirp.org The results are often expressed as the percentage of inhibition of radioligand binding or as a Ki value, which represents the dissociation constant. wikipedia.orgfda.gov

Functional cellular agonist or antagonist effects are assessed by measuring the cellular response following receptor activation. scirp.org This can involve quantifying changes in the levels of second messengers, such as cyclic AMP (cAMP). drugbank.com The efficacy of the compound is then calculated as a percentage of the response produced by a known reference agonist. researchgate.net The EC50 value, which is the concentration of the compound that produces a half-maximal response, is determined through non-linear regression analysis of concentration-response curves. scirp.orgresearchgate.net

Mechanistic Insights into Noradrenergic System Modulation and Related Research Models

The therapeutic effects of lofexidine are largely understood through its modulation of the noradrenergic system. nih.govtandfonline.com Chronic opioid use leads to an inhibition of the enzyme adenylyl cyclase, resulting in reduced cAMP production. drugbank.com Upon cessation of opioid use, a rebound hyperactivity of the noradrenergic system occurs, leading to an excessive release of norepinephrine and the characteristic symptoms of withdrawal. drugbank.comscirp.org

Lofexidine, by acting as an alpha-2 adrenergic agonist, mimics the inhibitory effect of opioids on norepinephrine release without interacting with opioid receptors. drugbank.com This action helps to normalize the firing of neurons in the locus coeruleus, a key brain region involved in the stress response and opioid withdrawal. nih.govresearchgate.net This modulation of the noradrenergic system is a cornerstone of its clinical utility. drugbank.comdrugs.com

Research models used to investigate these mechanisms often involve preclinical studies in rats, where the effects of lofexidine on opioid withdrawal symptoms and neuronal activity in the locus coeruleus can be observed. nih.gov

Emerging Research Directions and Methodological Advancements for Lofexidine D4 Hydrochloride

Novel Applications of Deuterated Lofexidine (B1675026) in Mechanistic Toxicology Studies

The primary advantage of using deuterated compounds like lofexidine-d4 hydrochloride in mechanistic toxicology lies in the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to cleavage by metabolic enzymes, such as the cytochrome P450 (CYP450) system. clearsynthdiscovery.cominformaticsjournals.co.in This property allows researchers to investigate the metabolic fate of drugs and the role of specific metabolic pathways in toxicity.

Key Research Applications:

Metabolic Pathway Elucidation: By strategically placing deuterium (B1214612) atoms at sites of metabolism on the lofexidine molecule, researchers can slow down its breakdown. clearsynthdiscovery.com This allows for the identification and characterization of transient or minor metabolites that might otherwise go undetected. Understanding the complete metabolic profile is crucial for identifying potentially toxic byproducts.

Toxicity Mechanism Investigation: If a specific metabolite is suspected of causing toxicity, deuterating the position that leads to its formation can help confirm this hypothesis. A reduction in toxicity corresponding to the decreased formation of the metabolite would provide strong evidence for its role in the adverse effects. clearsynthdiscovery.com

First-Pass Effect Reduction: For drugs with a significant first-pass metabolism, where a large portion of the drug is metabolized in the liver before reaching systemic circulation, deuteration can increase bioavailability. By slowing this initial breakdown, a higher concentration of the active drug can reach its target, potentially altering its efficacy and toxicological profile.

A study on the metabolism of lofexidine indicated significant hepatic metabolism, with four metabolites detected, primarily glucuronide conjugates. drugsandalcohol.ie Approximately 10% of the drug is excreted unchanged in the urine. drugsandalcohol.ie The metabolism is mainly carried out by CYP2D6, with minor contributions from CYP1A2 and CYP2C19, which catalyze hydroxylation and the opening of the imidazoline (B1206853) ring. nih.gov Using this compound in such studies can provide a more detailed understanding of the roles of these specific enzymes and the subsequent toxicological implications of their activity.

Integration of Computational Chemistry and In Silico Modeling with Experimental Deuterated Compound Data

Computational chemistry and in silico modeling are becoming indispensable tools in drug discovery and development, and their integration with experimental data from deuterated compounds offers a synergistic approach to understanding and predicting drug behavior. nih.govacs.org

In Silico Tools and Their Applications with Deuterated Compounds:

| Computational Tool | Application with Deuterated Compounds | Expected Outcome |

| Quantum Mechanics (QM) | Calculation of bond dissociation energies for C-H versus C-D bonds. | Prediction of the kinetic isotope effect (KIE) at specific molecular positions. |

| Molecular Docking | Simulation of the binding of lofexidine and its deuterated metabolites to target receptors (e.g., α2-adrenergic receptors) and metabolic enzymes (e.g., CYP450). | Understanding how deuteration might alter binding affinity and selectivity, thereby influencing both therapeutic and toxic effects. scirp.org |

| Quantitative Structure-Activity Relationship (QSAR) | Development of models that correlate the structural features of deuterated analogs with their metabolic stability and toxicity. | Prediction of the optimal positions for deuteration to improve the drug's safety profile. acs.org |

| Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling | Simulation of the absorption, distribution, metabolism, and excretion (ADME) profiles of deuterated compounds based on in vitro data. | Prediction of how changes in metabolism due to deuteration will affect the overall exposure and response to the drug in vivo. |

The use of in silico tools can significantly streamline the research process. For instance, by predicting which positions on the lofexidine molecule are most susceptible to metabolism, researchers can prioritize the synthesis of specific deuterated analogs for experimental testing. clearsynthdiscovery.com Furthermore, computational models can help interpret experimental data, providing a deeper understanding of the underlying molecular mechanisms. For example, if a deuterated analog shows unexpectedly low toxicity, molecular modeling could reveal that this is due to a shift in metabolic pathways away from the formation of a toxic metabolite. juniperpublishers.com

Prospects for Deuterated Analogs in the Development of Advanced Pharmacological Research Tools

The unique properties of deuterated compounds position them as valuable tools for advancing pharmacological research beyond just improving the profiles of existing drugs.

Future Research Prospects:

Probing Drug-Receptor Interactions: The subtle changes in molecular vibrations and bond lengths resulting from deuteration can be used to study the dynamics of drug-receptor binding with high precision.

Internal Standards in Bioanalysis: this compound serves as an ideal internal standard for mass spectrometry-based quantification of lofexidine in biological samples. medchemexpress.com Its identical chemical properties to the non-deuterated form ensure similar behavior during sample preparation and analysis, while its different mass allows for clear differentiation. medchemexpress.com

Elucidating Off-Target Effects: By comparing the pharmacological and toxicological profiles of lofexidine and its deuterated analogs, researchers can gain insights into potential off-target effects. If a deuterated analog shows a different side-effect profile, it may indicate that a metabolite, rather than the parent drug, is responsible for that particular effect.

The development of novel deuteration methodologies, such as photocatalytic deuteration, is making the synthesis of these valuable research tools more efficient and accessible. rsc.orgresearchgate.net As our understanding of the kinetic isotope effect and its biological consequences grows, the applications for deuterated analogs like this compound in pharmacology and toxicology are expected to expand significantly. nih.gov

Q & A

Q. What is the role of Lofexidine-d4 Hydrochloride in pharmacokinetic and metabolic studies?

this compound, a deuterium-labeled analog of Lofexidine, is primarily used as an internal standard in quantitative mass spectrometry to improve the accuracy of pharmacokinetic analyses. The deuterium atoms act as isotopic labels, enabling precise tracking of the parent compound and its metabolites in biological matrices. Researchers employ this compound to differentiate endogenous metabolites from administered drugs, reducing background noise in LC-MS/MS workflows .

Q. How is this compound synthesized, and what analytical techniques confirm its structural integrity?

Synthesis typically involves substituting four hydrogen atoms with deuterium at specific positions (e.g., aromatic or aliphatic regions) using catalytic deuteration or isotopic exchange. Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical for verifying deuterium incorporation (>98% purity) and structural fidelity. Researchers should cross-validate results with isotopic distribution patterns and fragmentation profiles .

Advanced Research Questions

Q. What methodological challenges arise when validating deuterium incorporation in this compound using LC-MS?

Key challenges include:

- Isotopic interference : Natural abundance of carbon-13 and hydrogen-2 in unlabeled compounds can overlap with deuterium signals. Researchers must optimize chromatographic separation (e.g., UPLC with sub-2µm columns) to resolve labeled and unlabeled species.

- Ion suppression : Matrix effects in biological samples (e.g., plasma) may alter ionization efficiency. Stable isotope-labeled internal standards (SIL-IS) like this compound mitigate this via co-elution with the analyte.

- Quantitative accuracy : Calibration curves spanning 3–5 orders of magnitude are required, with quality controls (QCs) at low, medium, and high concentrations to ensure precision (±15% deviation) .

Q. How does deuterium labeling influence the metabolic stability and receptor binding affinity of Lofexidine-d4 compared to its non-deuterated form?

Deuterium’s kinetic isotope effect (KIE) can slow oxidative metabolism (e.g., CYP450-mediated hydroxylation), potentially increasing half-life. However, this effect is position-dependent: Deuteration at metabolically inert sites may not alter pharmacokinetics. Receptor binding assays (e.g., radioligand displacement using [³H]-clonidine) must account for deuterium’s minimal steric impact on α2-adrenergic receptor interactions. Comparative studies should include:

Q. What experimental design considerations are critical for studying the pharmacodynamic effects of this compound in opioid withdrawal models?

Researchers should:

- Standardize withdrawal induction : Use consistent opioid exposure durations and withdrawal scoring systems (e.g., Gellert-Holtzman scale).

- Control for deuterium effects : Include a non-deuterated Lofexidine cohort to isolate isotopic contributions.

- Employ blinded dosing : Minimize bias in behavioral assessments (e.g., locomotor activity, anxiety-like behaviors).

- Monitor off-target effects : Screen for cross-reactivity with non-α2 receptors (e.g., β-adrenergic) using selectivity panels .

Q. How can researchers resolve contradictory data on the thermal stability and decomposition products of this compound?

Contradictions may arise from:

- Storage conditions : Degradation under humidity or light exposure vs. inert atmospheres.

- Analytical techniques : Thermogravimetric analysis (TGA) vs. accelerated stability studies (40°C/75% RH). Mitigation strategies include:

- Multi-method validation : Combine HPLC, NMR, and LC-MS to identify degradation byproducts (e.g., de-deuterated species).

- Stress testing : Expose the compound to extreme pH, heat, or oxidizers to map degradation pathways .

Methodological Resources

- Safety Protocols : Follow OSHA hazard communication standards (29 CFR 1910.1200) for handling carcinogenic or toxic reagents. Use PPE (gloves, lab coats) and store this compound in locked, temperature-controlled environments .

- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by documenting synthetic routes, analytical parameters, and raw data in open-access repositories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.